![molecular formula C28H20O9 B8244274 Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate](/img/structure/B8244274.png)
Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl) dicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro[isobenzofuran-1,9’-xanthene] core, which imparts significant stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate typically involves multi-step organic reactions. One common method includes the reaction of 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl with diallyl carbonate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows for specific binding to enzymes and receptors, influencing biochemical pathways. The compound’s reactivity also enables it to participate in covalent modifications of biomolecules, which can alter their function and activity.
類似化合物との比較
Similar Compounds
Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): This compound shares a similar spirocyclic core but differs in its functional groups and reactivity.
3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-4’,5’-dicarbaldehyde: Another related compound with distinct functional groups that influence its chemical behavior.
Uniqueness
Diallyl (3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl) dicarbonate is unique due to its diallyl carbonate groups, which impart specific reactivity and potential for diverse chemical transformations. Its stability and ability to participate in various reactions make it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
(3-oxo-6'-prop-2-enoxycarbonyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O9/c1-3-13-32-26(30)34-17-9-11-21-23(15-17)36-24-16-18(35-27(31)33-14-4-2)10-12-22(24)28(21)20-8-6-5-7-19(20)25(29)37-28/h3-12,15-16H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWNAHSBFRMURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)OCC=C)C5=CC=CC=C5C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)
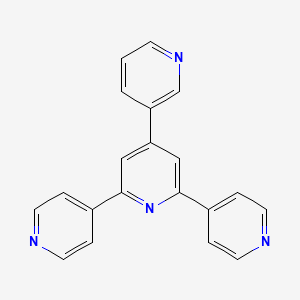
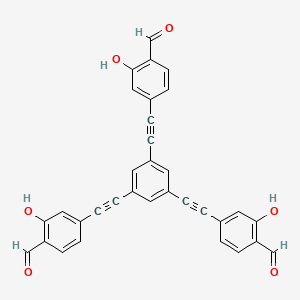
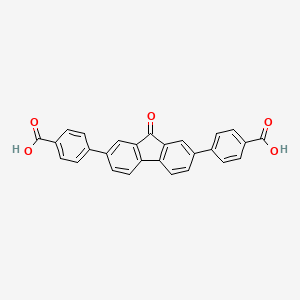
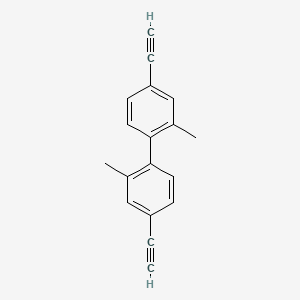
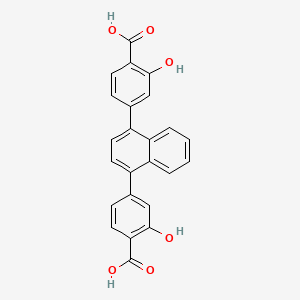
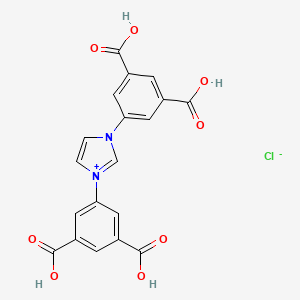
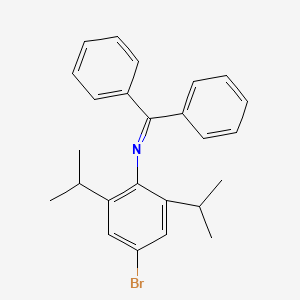
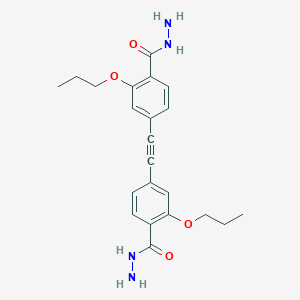
![2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)
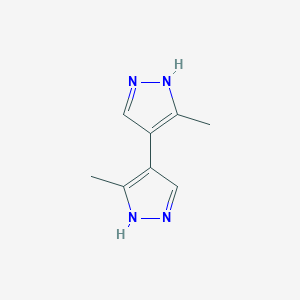
![[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid](/img/structure/B8244262.png)
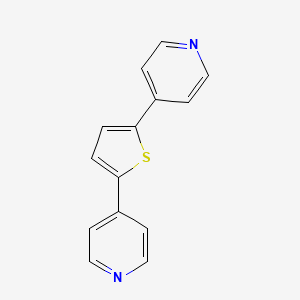
![4-[3-(4-aminophenyl)-5-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]-2,4,6-trimethylphenyl]aniline](/img/structure/B8244275.png)
